![molecular formula C15H25NO4 B1447705 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1822424-78-1](/img/structure/B1447705.png)
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid
Descripción general
Descripción
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, also known as tBOC-azaspirodecane-3-carboxylic acid (tBOC-ASDC), is a cyclic amino acid derivative that has been used in a variety of scientific applications, such as drug discovery, biocatalysis, and peptide synthesis. It is a versatile molecule that has a wide range of potential applications due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has demonstrated that neo fatty (carboxylic) acids, neo alkanes, and their derivatives exhibit a variety of biological activities. These compounds, including those with tert-butyl groups, show promise for future applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthetic bioactive compounds containing tert-butyl groups have displayed high activity in these areas, indicating the potential for similar structures, such as 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, to be utilized in pharmaceutical, cosmetic, and agronomic industries due to their biological activities (Dembitsky, 2006).
Biocatalyst Inhibition and Engineering
Carboxylic acids, including structurally similar compounds, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting biorenewable chemical production. Understanding the inhibitory effects of carboxylic acids on these microbes has led to the development of metabolic engineering strategies to increase microbial robustness, suggesting potential for optimizing production processes involving similar compounds (Jarboe, Royce, & Liu, 2013).
Environmental Degradation and Biodegradability
Studies on the environmental degradation of polyfluoroalkyl chemicals have highlighted the role of microbial and abiotic degradation in transforming these substances into perfluoroalkyl carboxylic acids and sulfonic acids. This research underscores the importance of understanding the environmental fate of complex chemicals, including 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid, for evaluating their ecological impact and biodegradability potential (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-15(7-5-4-6-8-15)9-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBYRPWOHOURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





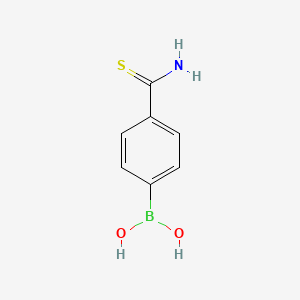
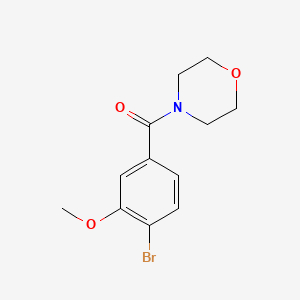
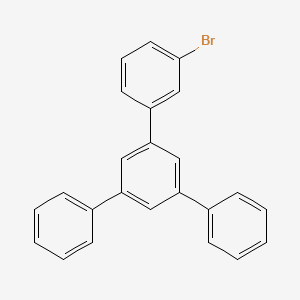
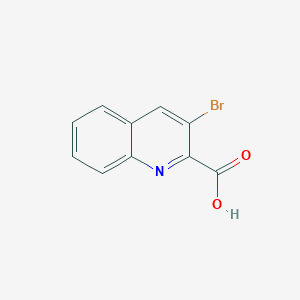
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
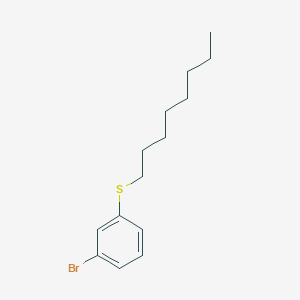
![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)



![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
